Cas no 89599-20-2 (2-amino-N,N-dimethylpyrimidine-5-sulfonamide)

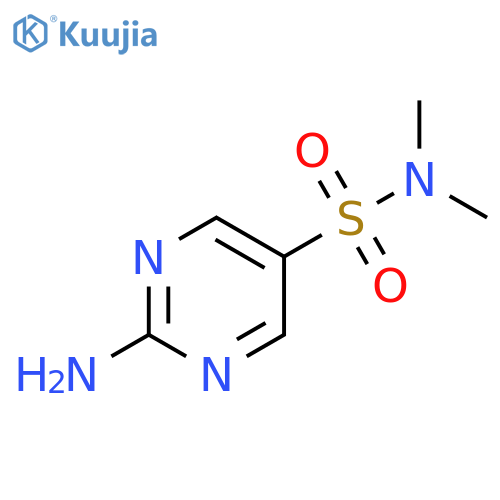

89599-20-2 structure

商品名:2-amino-N,N-dimethylpyrimidine-5-sulfonamide

CAS番号:89599-20-2

MF:C6H10N4O2S

メガワット:202.234199047089

MDL:MFCD16688497

CID:4664238

PubChem ID:62150682

2-amino-N,N-dimethylpyrimidine-5-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 2-amino-N,N-dimethylpyrimidine-5-sulfonamide

-

- MDL: MFCD16688497

- インチ: 1S/C6H10N4O2S/c1-10(2)13(11,12)5-3-8-6(7)9-4-5/h3-4H,1-2H3,(H2,7,8,9)

- InChIKey: ILNCCTXTXCJUFQ-UHFFFAOYSA-N

- ほほえんだ: C1(N)=NC=C(S(N(C)C)(=O)=O)C=N1

2-amino-N,N-dimethylpyrimidine-5-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-318040-0.25g |

2-amino-N,N-dimethylpyrimidine-5-sulfonamide |

89599-20-2 | 95.0% | 0.25g |

$524.0 | 2025-03-19 | |

| Enamine | EN300-318040-10.0g |

2-amino-N,N-dimethylpyrimidine-5-sulfonamide |

89599-20-2 | 95.0% | 10.0g |

$4545.0 | 2025-03-19 | |

| Enamine | EN300-318040-0.1g |

2-amino-N,N-dimethylpyrimidine-5-sulfonamide |

89599-20-2 | 95.0% | 0.1g |

$366.0 | 2025-03-19 | |

| Enamine | EN300-318040-5.0g |

2-amino-N,N-dimethylpyrimidine-5-sulfonamide |

89599-20-2 | 95.0% | 5.0g |

$3065.0 | 2025-03-19 | |

| 1PlusChem | 1P01BW8V-500mg |

2-amino-N,N-dimethylpyrimidine-5-sulfonamide |

89599-20-2 | 95% | 500mg |

$1081.00 | 2024-04-20 | |

| 1PlusChem | 1P01BW8V-250mg |

2-amino-N,N-dimethylpyrimidine-5-sulfonamide |

89599-20-2 | 95% | 250mg |

$710.00 | 2024-04-20 | |

| A2B Chem LLC | AW33823-500mg |

2-amino-N,N-dimethylpyrimidine-5-sulfonamide |

89599-20-2 | 95% | 500mg |

$903.00 | 2024-04-19 | |

| Enamine | EN300-318040-2.5g |

2-amino-N,N-dimethylpyrimidine-5-sulfonamide |

89599-20-2 | 95.0% | 2.5g |

$2071.0 | 2025-03-19 | |

| Enamine | EN300-318040-10g |

2-amino-N,N-dimethylpyrimidine-5-sulfonamide |

89599-20-2 | 95% | 10g |

$4545.0 | 2023-09-05 | |

| Enamine | EN300-318040-0.5g |

2-amino-N,N-dimethylpyrimidine-5-sulfonamide |

89599-20-2 | 95.0% | 0.5g |

$824.0 | 2025-03-19 |

2-amino-N,N-dimethylpyrimidine-5-sulfonamide 関連文献

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

89599-20-2 (2-amino-N,N-dimethylpyrimidine-5-sulfonamide) 関連製品

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 55290-64-7(Dimethipin)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量